2-(1-Chloroethyl)-5-(2-methylpropyl)furan

Organophosphorus chemistry Nucleophilic substitution Elimination vs. substitution

2-(1-Chloroethyl)-5-(2-methylpropyl)furan (CAS 917769-51-8) is a 2,5-disubstituted furan bearing a secondary chloroethyl leaving group at the 2-position and an isobutyl substituent at the 5-position. Its molecular formula is C₁₀H₁₅ClO (MW 186.68 g/mol).

Molecular Formula C10H15ClO
Molecular Weight 186.68 g/mol
CAS No. 917769-51-8
Cat. No. B12919643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloroethyl)-5-(2-methylpropyl)furan
CAS917769-51-8
Molecular FormulaC10H15ClO
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(O1)C(C)Cl
InChIInChI=1S/C10H15ClO/c1-7(2)6-9-4-5-10(12-9)8(3)11/h4-5,7-8H,6H2,1-3H3
InChIKeyDAFNBKVYJGYWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: 2-(1-Chloroethyl)-5-(2-methylpropyl)furan (CAS 917769-51-8)


2-(1-Chloroethyl)-5-(2-methylpropyl)furan (CAS 917769-51-8) is a 2,5-disubstituted furan bearing a secondary chloroethyl leaving group at the 2-position and an isobutyl substituent at the 5-position. Its molecular formula is C₁₀H₁₅ClO (MW 186.68 g/mol) [1]. Unlike many furan-based alkyl halides that undergo nucleophilic substitution, this compound exhibits a pronounced tendency toward 1,2-elimination, a reactivity profile that distinguishes it within the 2-(1-chloroalkyl)furan series and has been systematically documented by Pevzner in phosphorylation studies [1]. This elimination bias makes it a candidate precursor for vinylfuran synthesis rather than a general-purpose alkylating agent, a property that must be accounted for in reagent selection and procurement decisions.

Elimination-dominant precursor: Designed for vinylfuran synthesis via HCl elimination, not for general alkylation or phosphorylation workflows.

5-Isobutyl selectivity switch: The remote substituent drives exclusive dehydrohalogenation; critical for obtaining alkene IX without competing phosphonate formation.

Procurement note: Thermal lability reported; cold-chain handling and immediate use recommended after procurement.

Why 2-(1-Chloroethyl)-5-(2-methylpropyl)furan Cannot Be Replaced by In-Class Chloroalkylfurans


The 2-(1-chloroalkyl)furan scaffold is deceptively sensitive to remote substituent effects: altering the 5-position substituent or the alkyl radical on the chloro-bearing carbon does not merely modulate yield—it can invert the dominant reaction pathway from phosphorylation to complete dehydrohalogenation [1]. In the same study, 2-(1-chloroethyl)furan (IIa) and its 5-methyl analog (IIb) both yield phosphorus-containing products with sodium diethyl phosphite, whereas the 5-(2-methylpropyl) analog (target compound IIe) produces exclusively the corresponding alkene with no detectable phosphorus incorporation [1]. This non-linear structure–reactivity relationship means that a procurement specification based solely on the chloroethylfuran core, without the exact 5-isobutyl substitution pattern, will yield a chemically distinct outcome in phosphorylation or alkylation workflows. Generic substitution is therefore chemically contraindicated.

Reaction outcome with sodium diethyl phosphite
This compound: exclusive elimination to alkene IX
Unsubstituted 2-(1-chloroethyl)furan: phosphonate + phosphate products
Effect of 5-substituent
5-isobutyl: 100% elimination pathway
5-methyl analog: exclusive phosphonate; no elimination

Quantitative Differentiation Evidence for 2-(1-Chloroethyl)-5-(2-methylpropyl)furan (CAS 917769-51-8) vs. Closest Analogs


Exclusive Elimination vs. Phosphorylation: Head-to-Head Comparison with 2-(1-Chloroethyl)furan (IIa)

When reacted with sodium diethyl phosphite (benzene, 80°C), 2-(1-chloroethyl)-5-(2-methylpropyl)furan (IIe) undergoes exclusive dehydrohalogenation to form alkene IX; no phosphorus-containing furan products are observed. In contrast, the closest analog lacking the 5-isobutyl substituent, 2-(1-chloroethyl)furan (IIa), yields phosphonate V in approximately 45% yield together with phosphate IV in a ~4:1 molar ratio under comparable conditions [1]. This represents a qualitative switch in reaction outcome rather than a quantitative modulation.

Exclusive elimination vs. phosphorylation
Head-to-head
Target: 100% alkene IX; unsubstituted analog: ~45% phosphonate + ~11% phosphate
Reported pathway switch: complete elimination vs. predominant phosphorylation
Direct comparison under identical conditions (benzene, 80°C).
Organophosphorus chemistry Nucleophilic substitution Elimination vs. substitution

Complete Suppression of Phosphorylation vs. 5-Methyl Analog (IIb)

2-(1-Chloroethyl)-5-methylfuran (IIb) reacts with sodium diethyl phosphite (benzene, 80°C, 6.5 h) to give exclusively phosphonate V—phosphate formation is completely suppressed compared to the unsubstituted analog IIa, but the Michaelis–Becker phosphorylation pathway remains operative [1]. In stark contrast, 2-(1-chloroethyl)-5-(2-methylpropyl)furan (IIe) shuts down phosphorylation entirely, yielding only the dehydrohalogenation product alkene IX [1]. The isobutyl group thus exerts a qualitatively different electronic and/or steric effect compared to a simple 5-methyl substituent.

Suppression of phosphorylation vs. 5-methyl analog
Head-to-head
Target: 0% phosphorus products; 5-methyl analog: 100% phosphonate, no elimination
Even close 5-substituted analog gives opposite chemoselectivity
Confirms isobutyl group exerts unique electronic/steric effect.
Structure–reactivity relationships Furan phosphorylation Substituent effects

Alkene IX Isolated Yield: Quantitative Benchmark for Elimination Efficiency

The alkene elimination product (2-ethenyl-5-(2-methylpropyl)furan, alkene IX, CAS 917769-46-1) was obtained in an estimated 70% yield from the reaction of IIe with sodium diethyl phosphite in benzene at 80°C for 5 h [1]. This yield was estimated from the vacuum distillation fraction (bp 42–46°C at 1 mm Hg) and confirmed by ¹H NMR, which showed characteristic vinyl proton signals at δ 4.99 ppm (trans-CH=, J = 12 Hz), 5.50 ppm (cis-CH=, J = 17 Hz), and 6.36 ppm (CH=, dd) alongside furan ring protons [1]. No internal standard or GC-based quantification was reported, so the 70% figure should be treated as a preparative benchmark rather than a rigorously calibrated yield.

Alkene IX isolated yield
Supporting evidence
~70% estimated yield
Preparative elimination benchmark; supports synthetic planning
Estimated from vacuum distillation; no internal standard quantification.
Vinylfuran synthesis Dehydrohalogenation Preparative yield

Thermal Lability Relative to 2-(1-Chloroethyl)furan (IIa): Handling and Storage Implications

2-(1-Chloroethyl)-5-(2-methylpropyl)furan (IIe) exhibits pronounced thermal instability: during attempted vacuum distillation at 40°C (1 mm Hg), a black polymeric film deposits on the internal surface of the distillation system, precluding acquisition of a well-resolved ¹H NMR spectrum of the purified chloride [1]. By contrast, 2-(1-chloroethyl)furan (IIa) can be distilled in vacuum (bp 23–24°C / 1 mm Hg) without noticeable decomposition, though it darkens on prolonged air exposure [1]. The authors resorted to using freshly distilled IIe immediately in subsequent reactions to mitigate decomposition [1].

Thermal lability
Head-to-head
Decomposes at ~40°C (1 mm Hg); unsubstituted analog distills at 23–24°C without decomposition
Cold-chain storage and immediate use recommended; distillation not suitable for purification
Polymer deposition observed during attempted vacuum distillation.
Thermal stability Compound storage Vacuum distillation

Substituent-Dependent Phosphate Suppression Across the 2-(1-Chloroalkyl)furan Series

Compilation of data from a single study reveals a non-monotonic trend in phosphate byproduct formation: (i) unsubstituted IIa gives phosphonate + phosphate (~4:1); (ii) 5-methyl substitution (IIb) completely suppresses phosphate, yielding only phosphonate; (iii) 5-isobutyl substitution (IIe) suppresses both phosphate and phosphonate, yielding only elimination [1]. Separately, in the 3-chloroalkylfuran series, Pevzner showed that a 5-methyl group increases the relative phosphate content by a factor of ~2.5, whereas blocking both 2- and 5-positions with methyl groups leads to exclusive phosphonate formation [2]. The isobutyl group at the 5-position in the target compound represents a unique case where elimination becomes the sole pathway, a finding not reproduced with any methyl-substituted analog.

Substituent-dependent series trend
Class-level inference
5-H: mixed; 5-CH₃: phosphonate only; 5-isobutyl: elimination only; 5-CH₃-3-chloro series: phosphate increased ~2.5×
Non-additive isobutyl effect creates unique elimination-only profile
Compiled from single study; context-dependent, verify in independent systems.
Linear free energy relationships Furan substitution Phosphate vs. phosphonate selectivity

Evidence-Backed Application Scenarios for 2-(1-Chloroethyl)-5-(2-methylpropyl)furan (CAS 917769-51-8)


Precursor for 2-Ethenyl-5-(2-methylpropyl)furan (Vinylfuran IX) via Base-Promoted Dehydrohalogenation

The primary evidence-supported application of this compound is as a direct precursor to 2-ethenyl-5-(2-methylpropyl)furan (alkene IX, CAS 917769-46-1) via HCl elimination. The Pevzner protocol (sodium diethyl phosphite, benzene, 80°C, 5 h) delivers the vinylfuran in ~70% estimated yield [1]. This elimination product belongs to the broader 2-vinylfuran class, members of which have demonstrated complete inhibition of glycolysis in Ehrlich ascites carcinoma cells and respiratory-deficient yeast at concentrations below 0.5 mmol/L through thiol enzyme inactivation (hexokinase, glyceraldehyde-3-phosphate dehydrogenase, 6-phosphofructokinase) [2]. Researchers requiring a 5-isobutyl-substituted vinylfuran for structure–activity relationship studies or polymer chemistry would find this the most direct synthetic entry point.

Mechanistic Probe for Substituent Effects on Alkyl Halide Reactivity in Furan Systems

The stark reactivity contrast between 2-(1-chloroethyl)-5-(2-methylpropyl)furan and its methyl-substituted analogs (IIa, IIb) provides a defined experimental system for studying how remote substituents on the furan ring modulate the competition between Sₙ2-type phosphorylation and E2-type elimination [1]. Because all analogs were studied under identical conditions (sodium diethyl phosphite, benzene, 80°C), this compound can serve as the elimination-only endpoint in a structure–reactivity series spanning phosphorylation-only (IIb), mixed phosphorylation (IIa), and elimination-only (IIe) outcomes.

Synthetic Intermediate in Organophosphorus Chemistry Requiring Chemoselective Elimination

In synthetic sequences where a furan-bearing substrate must undergo dehydrohalogenation without competing phosphorylation at the furan ring, this compound offers a unique selectivity advantage. The isobutyl substituent at the 5-position prevents O-phosphorylation of the furan ring, a side reaction that complicates product mixtures with the unsubstituted analog IIa (which yields ~11% phosphate IV) [1]. For researchers developing phosphorus-containing heterocycles where the furan ring must remain unphosphorylated, this compound eliminates a purification burden.

Reference Standard for Thermal Lability Studies of Chloroalkyl Heterocycles

The documented thermal instability (polymerization at ~40°C under vacuum) [1] makes this compound a useful reference material for studies investigating the relationship between furan substitution patterns and thermal degradation pathways. Compared to the relatively robust 2-(1-chloroethyl)furan (stable to distillation at 23–24°C), the 5-isobutyl analog's susceptibility to thermally induced polymerization can be exploited to benchmark stabilization strategies or to study acid-catalyzed polymerization mechanisms of furan derivatives.

Application
Selection Property
Validation Focus
2-Ethenyl-5-(2-methylpropyl)furan synthesis
Exclusive dehydrohalogenation pathway
Reported elimination yield and product identity
Substituent effect mechanistic studies
Elimination-only chemoselectivity
Pathway-switch documentation vs. close analogs
Organophosphorus synthesis avoiding phosphorylation
Absence of competing O-phosphorylation
Reaction product distribution under phosphorylation conditions
Thermal degradation research
Pronounced low-temperature lability
Decomposition onset and polymerization behavior
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